molecular formula C15H14N2O2 B12305845 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one

6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one

Cat. No.: B12305845
M. Wt: 254.28 g/mol
InChI Key: YPDGEPJKOGWTPL-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to it. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide), are often employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine ring or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-14(12)15(17)18/h2-8H,9-10H2,1H3

InChI Key

YPDGEPJKOGWTPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2=O)N=CC=C3

Origin of Product

United States

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